Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Overview
Description
“Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” is a chemical compound with the molecular formula C10H11NOS. It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
Benzothiophene is used in research as a starting material for the synthesis of larger, usually bioactive structures . Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .
Molecular Structure Analysis
The molecular structure of “Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” is derived from the benzothiophene structure, with additional functional groups attached. The molecular weight of this compound is 193.27 g/mol.
Chemical Reactions Analysis
The synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
Scientific Research Applications
Thiophene Derivatives in Biodegradation and Toxicity Studies
Environmental Impact and Biodegradation : Thiophene derivatives, including condensed thiophenes like dibenzothiophene (DBT), are significant organosulfur compounds found in petroleum and fossil fuel products. Research on these compounds focuses on their occurrence, toxicity, and biodegradation in petroleum-contaminated environments. The biodegradation studies aim to understand the metabolic pathways and identify metabolites formed during the decomposition process, which is crucial for environmental detoxification and remediation strategies (Kropp & Fedorak, 1998).
Supramolecular Chemistry and Material Science
Supramolecular Self-assembly : Benzene-1,3,5-tricarboxamides (BTAs) and related structures demonstrate the capacity for supramolecular self-assembly, forming nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, indicating the potential utility of thiophene derivatives in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Chemical Synthesis
Catalytic Support and Chemical Reactions : Thiophene and its derivatives have been studied for their role in catalysis, particularly in the context of hydrodesulfurization (HDS) processes and as substrates in organometallic chemistry. Studies on the desulfurization, deoxygenation, and denitrogenation of thiophene on palladium surfaces provide insights into the mechanisms underlying these reactions, which are vital for refining petroleum and chemical synthesis (Caldwell & Land, 1997).
properties
IUPAC Name |
2-amino-1-(1-benzothiophen-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNFKUXVZZRYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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